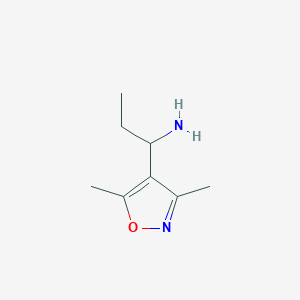

1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine

説明

1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine (CAS: 1423031-51-9) is a small organic molecule featuring a 1,2-oxazole ring substituted with two methyl groups at positions 3 and 5, and a propan-1-amine side chain at position 4 of the oxazole core . Its molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol . Key structural identifiers include:

特性

IUPAC Name |

1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-4-7(9)8-5(2)10-11-6(8)3/h7H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFYOGPQXYFJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(ON=C1C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253766 | |

| Record name | 4-Isoxazolemethanamine, α-ethyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-51-9 | |

| Record name | 4-Isoxazolemethanamine, α-ethyl-3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoxazolemethanamine, α-ethyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine primarily involves organic transformations centered around the functionalization of the 1,2-oxazole ring and introduction of the propan-1-amine side chain. The key synthetic strategies include:

- Nucleophilic substitution reactions on activated oxazole derivatives.

- Condensation reactions involving oxazole precursors and amine-containing intermediates.

A typical synthetic approach starts with a dimethyl-substituted 1,2-oxazole derivative, which undergoes alkylation or amination to yield the target compound under controlled reflux conditions.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation | Dimethyl-1,2-oxazole + alkyl halide (e.g., propyl halide) | Performed under reflux in aprotic solvents; base catalysts may be used to promote SN2. |

| 2 | Nucleophilic substitution | Amine nucleophile + halogenated oxazole derivative | Basic conditions (NaOH, K2CO3) facilitate substitution; temperature controlled. |

| 3 | Reduction/Oxidation | Reducing agents: LiAlH4, NaBH4; Oxidizing agents: KMnO4, CrO3 | Used for modifying functional groups on oxazole ring or side chains as needed. |

| 4 | Condensation | Amines + oxazole aldehydes/ketones | Often catalyzed by acids or Lewis acids; reflux or microwave-assisted heating applied. |

These conditions ensure high selectivity and yield of the desired amine product.

Research Findings on Preparation Techniques

Nucleophilic substitution is the most common method, where the dimethyl-1,2-oxazol-4-yl moiety is introduced by reacting with appropriate alkyl halides or amines. Refluxing in solvents like toluene or dioxane is typical, with bases such as triethylamine or potassium carbonate to promote substitution.

Catalyst-assisted one-pot synthesis methods have been explored in related heterocyclic compounds, employing catalysts like InCl3 to facilitate multi-component reactions, which could be adapted for oxazole derivatives synthesis.

Oxidation and reduction steps are sometimes incorporated to modify the oxidation state of the side chain or ring substituents, using agents like potassium permanganate or lithium aluminum hydride to achieve desired functionalization.

Purification is generally achieved by extraction followed by column chromatography using solvent systems such as hexane/ethyl acetate mixtures to isolate the pure compound.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield & Purity |

|---|---|---|---|

| Nucleophilic Substitution | Straightforward, well-established, scalable | Requires careful control of temperature and base | Moderate to high yields (60-85%) |

| Condensation Reactions | Can introduce complex substituents in one step | Sensitive to moisture, may require catalysts | Variable yields depending on substrates |

| Catalyst-assisted One-pot | Efficient, fewer purification steps | Catalyst cost and optimization needed | Potentially high yield and selectivity |

| Oxidation/Reduction Steps | Enables functional group transformations | Additional steps increase complexity | High yields for specific modifications |

Data Table: Example Synthetic Procedure

| Parameter | Details |

|---|---|

| Starting material | 4-Dimethyl-1,2-oxazole |

| Alkylating agent | 1-Bromopropane or equivalent |

| Solvent | Toluene or 1,4-dioxane |

| Base | Potassium carbonate or triethylamine |

| Temperature | Reflux (approx. 110°C for toluene) |

| Reaction time | 4–12 hours |

| Work-up | Aqueous quench, extraction with EtOAc |

| Purification | Silica gel column chromatography |

| Yield | 65–80% isolated yield |

| Characterization | NMR, HRMS, TLC |

Additional Notes on Industrial and Research Scale Preparation

Industrial scale-up typically involves optimization of reaction parameters such as solvent choice, catalyst loading, and temperature control to maximize yield and minimize by-products.

Research applications often require high-purity samples, prompting the use of advanced purification techniques like recrystallization and preparative HPLC.

The compound serves as an intermediate in medicinal chemistry, necessitating reproducible and scalable synthetic methods.

化学反応の分析

Types of Reactions

1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

科学的研究の応用

1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine is utilized in various scientific research fields:

作用機序

The mechanism of action of 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the study .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: Propan-1-amine vs. Propan-2-amine Derivatives

The positional isomer 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (CAS: 893641-16-2) shares the same molecular formula (C₈H₁₄N₂O) and weight (154.21 g/mol) but differs in the amine group’s position: the nitrogen is attached to the secondary carbon of the propane chain instead of the primary carbon. This minor structural variation impacts physicochemical properties such as solubility and reactivity. For instance, the propan-2-amine isomer’s branching may reduce steric hindrance in binding interactions compared to the linear propan-1-amine derivative .

Oxazole Ring Substitution: 2-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine

The compound 2-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine (CAS: 893641-20-8) differs in the attachment position of the oxazole ring to the propane chain. Here, the oxazole is linked to the second carbon of the propane chain, altering electronic distribution and steric accessibility. Collision cross-section (CCS) data for its adducts are available:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 155.11789 | 133.5 |

| [M+Na]⁺ | 177.09983 | 144.1 |

| [M-H]⁻ | 153.10333 | 135.9 |

Oxadiazole-Based Analog: 1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine

This compound (CAS: 937666-06-3) replaces the oxazole ring with a 1,2,4-oxadiazole core and incorporates a bulkier substituent (isopropylphenyl group). With a molecular formula of C₁₃H₁₇N₃O and molecular weight of 231.3 g/mol , it demonstrates how heterocycle substitution modulates bioactivity. The oxadiazole ring’s higher aromaticity and reduced polarity may enhance metabolic stability compared to oxazole derivatives .

Research Implications

- Structural Flexibility: Minor changes in substituent position or heterocycle type (e.g., oxazole vs. oxadiazole) significantly alter electronic properties and biological interactions .

生物活性

1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse sources.

Synthesis

The compound can be synthesized through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. The general synthetic route involves the condensation of appropriate precursors followed by purification processes to obtain the final product in high purity and yield.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing its potential as an anticancer agent, anti-inflammatory compound, and neuroprotective agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon Cancer) | 15.3 | Induction of apoptosis |

| PC3 (Prostate Cancer) | 12.7 | Cell cycle arrest |

| SNB19 (Brain Tumor) | 18.5 | Inhibition of DNA synthesis |

These results indicate that the compound has a promising profile for further development as an anticancer agent.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In vivo studies using carrageenan-induced paw edema models showed significant reduction in inflammation compared to control groups.

| Dosage (mg/kg) | Edema Inhibition (%) |

|---|---|

| 25 | 62.4 |

| 50 | 75.3 |

| 100 | 83.1 |

This suggests that this compound could be effective in treating inflammatory conditions.

Neuroprotective Effects

Preliminary studies indicate that this compound may also exhibit neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a potential role in neurodegenerative disease management.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It affects key regulatory proteins involved in the cell cycle, resulting in growth arrest.

- Inflammatory Pathway Modulation : The compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.

- Antioxidant Activity : It scavenges free radicals and enhances endogenous antioxidant defenses, providing neuroprotection.

Case Studies

Several case studies have documented the effects of this compound:

- Case Study on Cancer Cell Lines : A study evaluated the effects on various cancer cell lines and found that treatment with the compound led to a dose-dependent decrease in viability.

- Animal Model for Inflammation : In an animal model for arthritis, administration of the compound significantly reduced swelling and pain compared to untreated controls.

- Neuroprotective Study : In a mouse model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a mixture of dimethyl-1,2-oxazole derivatives with propan-1-amine precursors in polar aprotic solvents like DMF, followed by purification via recrystallization (e.g., ethyl acetate) or column chromatography. Triethylamine is often used as a base to neutralize byproducts .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize solvent polarity and temperature to enhance yield, as oxazole derivatives are sensitive to hydrolysis under acidic conditions.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Identify protons on the oxazole ring (δ ~6.5–7.5 ppm for aromatic protons) and the propan-1-amine chain (δ ~1.2–2.8 ppm for methyl/methylene groups).

- IR : Detect N-H stretching (~3300 cm⁻¹) and C=N/C-O bands (~1600–1650 cm⁻¹) from the oxazole ring.

- MS : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (e.g., molecular formula C₈H₁₃N₃O) .

- Validation : Compare spectra with structurally similar compounds (e.g., 1-(1,3-oxazol-4-yl)propan-1-amine hydrochloride) to resolve ambiguities .

Q. What experimental protocols are used to determine physicochemical properties like LogD and pKa?

- Methodology :

- LogD : Use shake-flask or HPLC methods at pH 5.5 and 7.4. For instance, partition the compound between octanol and aqueous buffer, followed by UV/Vis quantification .

- pKa : Employ potentiometric titration or capillary electrophoresis. Computational tools (e.g., DFT with B3LYP functional) can predict protonation states, validated against experimental data .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic structure and reactivity of this compound?

- Methodology :

- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical predictions (e.g., bond dissociation energies) .

- Basis Sets : Apply 6-31G(d,p) for geometry optimization and vibrational frequency analysis.

- Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites, or simulate IR/NMR spectra for comparison with experimental data .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Methodology :

- Software : Use SHELXL for high-resolution refinement. Input experimental data (e.g., .hkl files) and apply restraints/constraints to disordered regions (e.g., oxazole ring planarity) .

- Validation : Cross-check residual density maps and R-factors. For twinned crystals, employ twin-law refinement in SHELXL .

Q. How can reaction mechanisms involving this amine be elucidated under varying catalytic conditions?

- Methodology :

- Kinetic Studies : Use stopped-flow spectroscopy or in-situ NMR to monitor intermediates.

- Isotopic Labeling : Introduce ¹⁵N or deuterium labels to track amine group participation in reactions (e.g., alkylation or acylation) .

- Computational Modeling : Apply transition state theory (DFT) to identify rate-determining steps .

Q. What factorial design approaches optimize synthesis yield and purity?

- Methodology :

- Variables : Test solvent type (DMF vs. THF), temperature (reflux vs. RT), and stoichiometry (amine:oxazole ratio).

- Statistical Tools : Use a 2³ factorial design to identify significant factors. Analyze interactions via ANOVA and response surface methodology .

- Outcome : Determine optimal conditions (e.g., DMF at 80°C with 1:1.2 molar ratio) to maximize yield while minimizing byproducts .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental LogD/pKa values?

- Troubleshooting :

- Solvent Effects : Ensure computational models account for solvent polarity (e.g., COSMO-RS for solvation energy).

- Protonation States : Verify that the dominant species at experimental pH aligns with the modeled structure .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in research laboratories?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。